molecular formula C7H15NO2S B13210701 3-(Propan-2-yl)cyclobutane-1-sulfonamide

3-(Propan-2-yl)cyclobutane-1-sulfonamide

Cat. No.: B13210701
M. Wt: 177.27 g/mol
InChI Key: KNOIHHDFKHUKSR-UHFFFAOYSA-N
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Description

A cyclobutane-based sulfonamide featuring an isopropyl substituent at the 3-position. The cyclobutane ring introduces conformational rigidity, which may enhance binding specificity compared to flexible analogs.

Properties

Molecular Formula

C7H15NO2S

Molecular Weight

177.27 g/mol

IUPAC Name

3-propan-2-ylcyclobutane-1-sulfonamide

InChI

InChI=1S/C7H15NO2S/c1-5(2)6-3-7(4-6)11(8,9)10/h5-7H,3-4H2,1-2H3,(H2,8,9,10)

InChI Key

KNOIHHDFKHUKSR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CC(C1)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Propan-2-yl)cyclobutane-1-sulfonamide typically involves the reaction of cyclobutane derivatives with sulfonamide reagents under controlled conditions. One common method includes the use of cyclobutane-1-sulfonyl chloride, which reacts with isopropylamine to form the desired compound. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

While specific industrial production methods for 3-(Propan-2-yl)cyclobutane-1-sulfonamide are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Propan-2-yl)cyclobutane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to form amines.

    Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or alkyl halides.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

3-(Propan-2-yl)cyclobutane-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Propan-2-yl)cyclobutane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. This compound may inhibit enzymes by binding to their active sites, thereby altering metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Hypothetical comparisons (in the absence of evidence-based data) might include:

Table 1: Structural and Functional Comparisons

Compound Name Core Structure Functional Groups Potential Applications Key Differentiators
3-(Propan-2-yl)cyclobutane-1-sulfonamide Cyclobutane Sulfonamide, isopropyl Enzyme inhibition, drug design Conformational rigidity
4-Isopropylphenol Benzene ring Phenol, isopropyl BPA degradation byproduct Aromatic vs. aliphatic core
1-Cyclobutanesulfonamide Cyclobutane Sulfonamide Synthetic intermediate Lack of isopropyl substitution
Propan-2-ylbenzenesulfonamide Benzene ring Sulfonamide, isopropyl Antimicrobial agents Planar vs. strained ring

Key Points of Comparison

  • Substituent Effects: The isopropyl group in 3-(Propan-2-yl)cyclobutane-1-sulfonamide may enhance hydrophobic interactions in biological systems, similar to its role in 4-isopropylphenol .
  • Synthetic Accessibility : Cyclobutane sulfonamides often require specialized synthetic routes (e.g., [2+2] cycloadditions), whereas aromatic analogs are more straightforward to prepare.

Biological Activity

3-(Propan-2-yl)cyclobutane-1-sulfonamide, a sulfonamide derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This compound's unique cyclobutane structure combined with a sulfonamide moiety positions it as a candidate for various pharmacological applications, particularly in antimicrobial and anti-inflammatory domains.

Antimicrobial Activity

The biological activity of 3-(Propan-2-yl)cyclobutane-1-sulfonamide has been explored primarily in the context of its antibacterial properties. Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis. The specific activity of this compound has been assessed against various bacterial strains, showcasing varying degrees of effectiveness.

Table 1: Antimicrobial Activity Against Different Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)Activity Level
Staphylococcus aureus20 µMModerate
Escherichia coli40 µMModerate
Bacillus subtilis10 µMHigh
Pseudomonas aeruginosa>100 µMLow

The compound demonstrated moderate antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli, with MIC values indicating its potential utility in treating infections caused by these organisms .

Anti-inflammatory Properties

In addition to its antimicrobial effects, preliminary studies suggest that 3-(Propan-2-yl)cyclobutane-1-sulfonamide may exhibit anti-inflammatory properties. This is particularly relevant in the context of chronic inflammatory diseases where sulfonamides have shown promise.

Case Study: Anti-inflammatory Effects

A recent study investigated the anti-inflammatory effects of various sulfonamide derivatives, including 3-(Propan-2-yl)cyclobutane-1-sulfonamide. The results indicated a significant reduction in pro-inflammatory cytokines in vitro, suggesting that this compound could modulate inflammatory pathways effectively .

The mechanism by which 3-(Propan-2-yl)cyclobutane-1-sulfonamide exerts its biological effects is primarily through the inhibition of dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. By disrupting folate metabolism, the compound effectively limits bacterial growth and survival.

Recent Advances

Recent research has focused on optimizing the structure of sulfonamide derivatives to enhance their biological activity. Modifications to the cyclobutane ring or sulfonamide group may yield compounds with improved efficacy and reduced toxicity.

Table 2: Structural Modifications and Biological Activity

Modification TypeResulting Activity Level
Cyclobutane ring expansionIncreased activity against Gram-positive bacteria
Sulfonamide group substitutionEnhanced anti-inflammatory effects

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